4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline
Description
Contextualization of Fluorinated Aromatic Amines and Their Chemical Significance
Fluorinated aromatic amines are a class of organic compounds that have garnered substantial attention in chemical research due to the unique properties conferred by the fluorine atom. acs.org The introduction of fluorine into an aromatic amine structure can profoundly alter its physicochemical characteristics. nih.gov As the most electronegative element, fluorine's presence often lowers the basicity (pKa) of the amine group through a strong inductive electron-withdrawing effect. This modulation of basicity can be critical for improving the bioavailability of potential drug candidates by enabling better permeation through biological membranes.
Furthermore, the replacement of a carbon-hydrogen bond with a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, can enhance the metabolic stability of a molecule. This increased stability can prolong the biological half-life of a drug by making it more resistant to oxidative metabolism by enzymes like cytochrome P450. The trifluoromethyl group (-CF3), in particular, is a common substituent used in medicinal chemistry to improve lipophilicity and metabolic resistance. Aromatic amines containing this group, such as trifluoromethylanilines, are recognized as important intermediates in the synthesis of pharmaceuticals and pesticides. nih.govchemicalbook.comgoogle.com Consequently, fluorinated aromatic amines serve as crucial building blocks in the development of new drugs and advanced materials. ossila.com
The Role of Naphthyl and Methoxy (B1213986) Moieties in Advanced Organic Structures
The naphthyl and methoxy moieties are pivotal components that define the structural and functional landscape of advanced organic molecules. The naphthalene (B1677914) group, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, provides a rigid, planar, and sterically significant scaffold. ottokemi.com Its large, lipophilic surface area can facilitate strong intermolecular interactions, such as π-π stacking, which are crucial for binding to biological targets like proteins and nucleic acids. In organic synthesis, naphthalene derivatives are used as key intermediates for producing a wide range of compounds, including dyes and pharmaceuticals. ottokemi.com The chloromethyl derivative, 1-(chloromethyl)naphthalene, is a reactive precursor used to introduce the naphthylmethyl group into various molecular structures. ottokemi.comchemicalbook.com
Overview of Research Paradigms Relevant to 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline
The investigation of a complex molecule like this compound is guided by established research paradigms within medicinal and synthetic chemistry. These paradigms provide a framework for discovering and optimizing new chemical entities. researchgate.netresearchgate.net
One of the central paradigms is Rational Drug Design . This approach relies on understanding the three-dimensional structure of a biological target to design molecules that can specifically bind to it and modulate its function. The distinct structural features of this compound—the bulky naphthyl group, the hydrogen-bonding capable aniline (B41778), and the metabolically robust trifluoromethyl group—make it a candidate for such targeted design efforts.
A second critical paradigm is the Structure-Activity Relationship (SAR) study . SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. nih.govjefferson.edu Researchers systematically modify different parts of a lead compound, such as the subject molecule, to identify which functional groups are essential for its effects. For instance, an SAR study might involve synthesizing analogs with different substituents on the aniline or naphthalene rings to probe the requirements for optimal activity. polyu.edu.hk
Finally, the development of Novel Synthetic Methodologies is a research paradigm focused on creating efficient and innovative ways to construct complex molecules. acs.org Research on compounds like this compound can drive the discovery of new chemical reactions and strategies, particularly for the synthesis of multi-substituted and fluorinated aromatic systems. nih.govchemicalbook.com
Delimitation of Research Scope for In-depth Academic Inquiry
A rigorous academic inquiry into this compound requires a clearly defined research scope. This article is strictly focused on the fundamental chemical aspects of the compound. The scope encompasses a detailed examination of its molecular architecture, the chemical significance of its fluorinated aniline core, and the functional roles of its naphthyl and methoxy moieties.
Furthermore, the discussion is centered on the established scientific paradigms that frame its investigation within contemporary chemical research, such as structure-activity relationship studies and rational design. The content is intended to be purely informational and scientific in nature.
Therefore, this inquiry explicitly excludes any discussion of pharmacological applications, such as dosage, administration, or therapeutic efficacy. Similarly, topics related to toxicology, safety profiles, or adverse effects fall outside the defined boundaries of this article. The objective is to provide a focused and scientifically grounded analysis of the compound from a chemical perspective.
Physicochemical Data
The following tables provide key physicochemical properties for this compound and its important precursors or structural analogs.
| Property | Value | Source |
|---|---|---|
| CAS Number | 946740-46-1 | appchemical.com |
| Molecular Formula | C18H14F3NO | appchemical.com |
| Molecular Weight | 317.31 g/mol | appchemical.com |
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|---|
| 1-(Chloromethyl)naphthalene | 86-52-2 | C11H9Cl | 176.64 | 32 | 167-169 (at 25 mmHg) | 1.18 (at 25°C) |
| 4-Amino-2-(trifluoromethyl)phenol (B189850) | 1535-76-8 | C7H6F3NO | 177.13 | Not specified | Not specified | Not specified |
| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C8H8F3NO | 191.15 | 58 - 60 | Not specified | Not specified |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C7H6F3N | 161.12 | 3 - 8 | 83 (at 12 mmHg) | 1.283 (at 25°C) |
Data sourced from multiple references. ossila.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comepa.govepa.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
4-(naphthalen-1-ylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)16-10-14(22)8-9-17(16)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWCVRBXBIZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
Established and Emerging Approaches for Incorporating the Trifluoromethyl Group into Aniline (B41778) Scaffolds
The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. wikipedia.orgnih.gov Consequently, numerous methods have been developed for its introduction into aromatic systems like aniline.
Precursor-Based Synthesis of Trifluoromethylated Anilines
One of the most traditional and widely used strategies for synthesizing trifluoromethylated anilines involves multi-step sequences starting from readily available precursors that already contain the trifluoromethyl group or a precursor to it. thieme-connect.comgoogle.com This approach offers reliable control over regioselectivity.
A common pathway begins with a substituted benzotrichloride, which is first fluorinated to a benzotrifluoride. This intermediate can then undergo nitration, followed by the reduction of the nitro group to an amine, yielding the desired trifluoromethylaniline. google.com For instance, 3-chlorobenzotrichloride (B52308) can be nitrated and subsequently fluorinated and reduced to produce trifluoromethylated anilines. google.com Similarly, starting materials like p-Chlorobenzotrifluoride can be converted into trifluoromethyl aniline derivatives through halogenation and ammoniation reactions. google.com These methods, while often lengthy, are suitable for large-scale industrial production due to the use of economical raw materials. google.comgoogle.com
The final and critical step in many precursor-based syntheses is the reduction of a nitro group to the aniline functionality. A variety of reducing agents and conditions can be employed for this transformation, as summarized in the table below.
| Starting Material | Reagents/Catalyst | Key Transformation | Reference Example |
|---|---|---|---|
| Nitrobenzotrichloride | 1. HF; 2. H₂SO₄/HNO₃; 3. Reducing Agent (e.g., H₂, Pd/C) | Fluorination, Nitration, then Nitro Reduction | Preparation of various trifluoromethylanilines. google.com |
| p-Chlorobenzotrifluoride | 1. Cl₂/Catalyst; 2. NH₃ | Ring Chlorination followed by Ammoniation | Synthesis of 2,6-dichloro-4-trifluoromethyl-aniline. google.com |
| 2-chloro-3-trifluoromethylaniline | Multi-step sequence involving methylthiolation | Modification of an existing aniline precursor | Synthesis of 2-methyl-3-trifluoromethyl aniline. google.com |
| Methyl 4-nitrobenzoate | Hydrazine, 5% Rh/C | Nitro Reduction to Hydroxylamine | First step in the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.govjove.com |
Direct Trifluoromethylation Techniques for Aromatic Systems
In recent years, methods for the direct C-H trifluoromethylation of aromatic rings have become an intense area of research, offering more atom-economical and efficient routes compared to precursor-based methods. nih.gov These techniques can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.
Radical Trifluoromethylation: Many direct trifluoromethylation reactions proceed through a radical mechanism. nih.gov Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and trifluoroiodomethane (CF3I) can generate the trifluoromethyl radical (•CF3), which then attacks the aromatic ring. wikipedia.org
Electrophilic and Nucleophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, often hypervalent iodine compounds like Togni's reagents or sulfonium (B1226848) salts like Umemoto's reagents, have proven highly effective. wikipedia.orgnih.govresearchgate.net An efficient nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed, demonstrating good functional group tolerance and regioselectivity under mild conditions. researchgate.net
Copper-mediated trifluoromethylation is another powerful strategy. The key intermediate is often a [CuCF3] species, which can be generated from various precursors. nih.gov A notable development is the use of potassium trifluoroacetate (B77799) (CF3CO2K), a stable and inexpensive CF3 source, in copper-mediated cross-coupling reactions, which can be significantly accelerated using a flow chemistry system. nih.gov
| Reagent Class | Specific Reagent(s) | Reaction Type | Key Features |
|---|---|---|---|
| Radical Precursors | CF₃I, CF₃SO₂Na (Langlois' reagent) | Radical Aromatic Substitution | Often initiated by light or a radical initiator. wikipedia.org |
| Electrophilic Reagents | Togni's Reagents, Umemoto's Reagents | Electrophilic/Oxidatively-Initiated | Broad applicability; enables direct C-H functionalization of (hetero)arenes. researchgate.net |
| Nucleophilic Precursors | CF₃SiMe₃ (Ruppert-Prakash Reagent), CF₃H | Nucleophilic Substitution | Requires activation (e.g., by fluoride) to generate a "CF₃⁻" equivalent. acs.org |
| Organometallic Reagents | CF₃CO₂K with CuI | Copper-Mediated Cross-Coupling | Utilizes an inexpensive and stable CF₃ source; efficient in flow systems. nih.gov |
Formation of the Naphthylmethoxy Ether Linkage in Aromatic Amines
The synthesis of the target molecule requires the formation of an ether bond between the phenolic oxygen of a 4-amino-2-(trifluoromethyl)phenol (B189850) intermediate and the benzylic carbon of a 1-(halomethyl)naphthalene. The presence of both a nucleophilic amine and a phenolic hydroxyl group necessitates careful control of reaction conditions to ensure regioselectivity.
Regioselective Etherification Procedures
The classic Williamson ether synthesis is a primary method for forming such ether linkages. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. To achieve regioselectivity for O-alkylation over N-alkylation in an aminophenol, the reaction is typically performed under basic conditions where the phenol (pKa ~10) is preferentially deprotonated over the aniline (pKa of conjugate acid ~4-5).
Protecting the aniline nitrogen as an amide can be an effective strategy to prevent N-alkylation. google.com After the etherification is complete, the protecting group can be removed to reveal the free amine. Another approach is the use of phase-transfer catalysis, which can facilitate the reaction between an aqueous base and an organic-soluble substrate, often enhancing selectivity and yield in the etherification of aminophenols. google.com
Catalytic Systems for Carbon-Oxygen Bond Formation
While the Williamson synthesis is often sufficient for alkyl-aryl ethers, modern catalytic methods have revolutionized the formation of C-O bonds, particularly for more challenging diaryl ethers. eurekaselect.com These cross-coupling reactions, while perhaps overly complex for the specific linkage in 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline, represent the state-of-the-art in C-O bond construction.
Copper- and nickel-catalyzed reactions are at the forefront of this field. acs.orgacs.orgresearchgate.net The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved over the years. More recently, nickel-based catalysts have shown remarkable efficacy in activating robust C(aryl)-O bonds, enabling cross-coupling reactions of aryl ethers, which are typically considered unreactive. acs.orgacs.orgresearchgate.net These systems often employ specialized ligands, such as N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle. acs.org
| Reaction Name/Type | Catalyst/Reagents | Description | Applicability |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaOH) | SN2 reaction between an alkoxide/phenoxide and an alkyl halide. | Standard method for alkyl-aryl ethers. |
| Ullmann Condensation | Copper catalyst | Coupling of an aryl halide with an alcohol/phenol. | Primarily used for diaryl ethers. |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst with specific phosphine (B1218219) ligands | Cross-coupling of aryl halides/triflates with alcohols. | Versatile method for forming aryl ethers. |
| Nickel-Catalyzed Coupling | Ni(0) catalyst with NHC or phosphine ligands | Enables coupling using typically unreactive aryl ethers as substrates. acs.orgacs.org | Advanced method for C-O bond activation/formation. acs.orgacs.org |
Multi-Component and Convergent Synthetic Routes Towards Complex Aniline Derivatives
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials. This approach is highly efficient and allows for the rapid generation of molecular complexity. nih.gov Several MCRs are known to produce substituted aniline cores. For example, a facile three-component reaction between 1,3-diketones, acetone (B3395972), and various amines can produce meta-substituted anilines through a cyclo-condensation/aromatization sequence. beilstein-journals.orgrsc.org The success of this reaction can be governed by the electronic nature of the substituents on the diketone. beilstein-journals.org Other notable MCRs that can generate complex amine-containing structures include the Strecker and Povarov reactions. nih.gov
Sustainable and Green Chemistry Protocols in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. For a molecule like this compound, the most direct synthetic route would likely involve the O-alkylation of 4-amino-2-(trifluoromethyl)phenol with a 1-naphthylmethyl halide. Green chemistry principles can be applied to this key transformation to improve its sustainability profile.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. rsc.org In the context of synthesizing this compound, the etherification of 4-amino-2-(trifluoromethyl)phenol with a suitable 1-naphthylmethyl halide is a prime candidate for microwave irradiation.
The application of microwave energy can accelerate the rate of O-alkylation reactions of phenols. tsijournals.com This is attributed to the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than traditional oil baths. For instance, various O-methylation and O-alkylation reactions of phenols have been successfully carried out under microwave irradiation, often in the presence of a base such as potassium carbonate, in solvents like acetone or even under solvent-free conditions. tsijournals.com A comparative study has shown that microwave-assisted Friedländer synthesis of quinolines resulted in a significant increase in average yield from 34% with conventional heating to 72%. rsc.org
A plausible microwave-assisted synthesis of the target compound is outlined below:
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |
| 4-Amino-2-(trifluoromethyl)phenol | 1-(Chloromethyl)naphthalene | K₂CO₃ | Acetone | Microwave irradiation | This compound |
This approach is anticipated to offer several advantages, including a significant reduction in reaction time from hours to minutes and potentially higher yields due to the minimization of side reactions. nih.gov
The use of transition metals as catalysts is widespread in organic synthesis, but concerns about their toxicity, cost, and environmental impact have spurred the development of metal-free alternatives. While the key O-alkylation step in the synthesis of this compound is often metal-free, other transformations in the synthesis of precursors or related aniline derivatives can benefit from such approaches.
For example, the synthesis of aniline precursors can be achieved through metal-free reduction of nitroarenes. The use of trichlorosilane (B8805176) has been shown to be an effective, mild, and inexpensive method for the reduction of both aromatic and aliphatic nitro compounds to their corresponding primary amines under continuous-flow conditions. beilstein-journals.org This method avoids the use of metal catalysts like iron or palladium, which are commonly employed for nitro group reductions.
Furthermore, metal-free methods for the synthesis of substituted anilines from arylboronic acids and a common electrophilic nitrogen source have been developed. acs.org These reactions proceed under basic aqueous conditions and are particularly effective for electron-rich substrates. Additionally, a three-component, metal- and additive-free method for synthesizing meta-substituted anilines has been reported, offering a versatile approach to aniline derivatives with diverse substitution patterns. rsc.org While not directly applied to the final synthetic step of the target compound, these metal-free strategies represent important green alternatives for the synthesis of the broader class of aniline-containing molecules.
Stereoselective Synthesis Considerations for Analogues of this compound
The development of chiral analogues of bioactive molecules is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. While this compound itself is achiral, the introduction of a stereocenter, for instance at the benzylic position of the naphthylmethoxy group, would result in chiral analogues. The synthesis of such analogues would require stereoselective methods.
Recent advances in asymmetric synthesis have provided several powerful tools for the enantioselective preparation of chiral amines. nih.gov One notable strategy involves the transition-metal-free, enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. nih.govacs.orgresearchgate.net This method allows for the synthesis of ortho- and para-substituted chiral anilines with high enantiospecificity. nih.govacs.orgresearchgate.net This approach could potentially be adapted to generate chiral precursors for the synthesis of stereochemically defined analogues of the target compound.
Another major avenue for the synthesis of chiral amines is through the asymmetric hydrogenation of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds, often catalyzed by chiral transition metal complexes. nih.gov For example, chiral nickel catalysts have been developed for the isoselective polymerization of trans-2-butene, demonstrating the potential for creating chiral centers with high stereocontrol. rsc.org
The synthesis of a chiral analogue of this compound, such as one with a stereocenter at the carbon bearing the naphthyl group, would likely involve the use of a chiral 1-(1-naphthyl)ethanol (B73620) derivative. The stereoselective synthesis of this alcohol, followed by its conversion to a suitable leaving group and subsequent etherification with 4-amino-2-(trifluoromethyl)phenol, would be a plausible route.
| Precursor | Key Chiral Building Block | Potential Chiral Product |
| 4-Amino-2-(trifluoromethyl)phenol | (R)- or (S)-1-(1-Naphthyl)ethanol | (R)- or (S)-4-(1-(1-Naphthyl)ethoxy)-3-(trifluoromethyl)aniline |
The development of such stereoselective syntheses is crucial for exploring the structure-activity relationships of this class of compounds in various applications.
Reaction Mechanisms and Intrinsic Reactivity of 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
Electronic and Steric Effects of the Trifluoromethyl Group on Aniline (B41778) Reactivity
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I). lkouniv.ac.innih.gov This profoundly impacts the reactivity of the aniline portion of the molecule.
Aromatic electrophilic substitution (EAS) on the aniline ring is subject to competing electronic effects. The amino (-NH₂) and alkoxy (-OR) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect). lkouniv.ac.inbyjus.com Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group. lkouniv.ac.inlibretexts.org
The strong inductive electron withdrawal by the -CF₃ group decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density significantly lowers the basicity (and thus the nucleophilicity) of the aniline nitrogen. reddit.com Kinetic studies on the reaction of substituted anilines with electrophiles consistently show that electron-withdrawing groups decrease the reaction rate. researchgate.net
The effect of an electron-withdrawing group on the basicity of aniline is quantifiable by comparing the pKa values of the corresponding anilinium ions. A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid | Effect of Substituent |
|---|---|---|
| Aniline | 4.63 | Reference |
| 3-(Trifluoromethyl)aniline | 3.49 | Electron-withdrawing (-CF₃) decreases basicity |
| 4-Methoxyaniline | 5.34 | Electron-donating (-OCH₃) increases basicity |
As the data indicates, the presence of a trifluoromethyl group in the meta position substantially reduces the basicity of the aniline. In the target molecule, this effect is partially counteracted by the electron-donating 4-methoxy group, but the nitrogen atom remains significantly less nucleophilic than in unsubstituted aniline.
Reactivity Profiles of the Naphthyl Moiety in 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline
The naphthyl group exhibits its own distinct reactivity profile. Naphthalene (B1677914) is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.org This increased reactivity is attributed to the fact that the activation energy required to form the carbocation intermediate (arenium ion) is lower for naphthalene, as the loss of aromatic stabilization energy is less than that for benzene. libretexts.org
Key characteristics of naphthalene's reactivity include:
Regioselectivity : Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the 1-position (α-position) rather than the 2-position (β-position). wordpress.compearson.compearson.com This is because the intermediate for 1-substitution is more stable, as it can be stabilized by more resonance structures that preserve a complete benzene ring. libretexts.org
Substituent Effects : In the target molecule, the naphthyl ring is substituted at the 1-position with a -CH₂O-Ar group. This benzylic ether group acts as an activating, electron-donating group, further enhancing the reactivity of the naphthyl ring towards subsequent electrophilic attack. The substitution will be directed primarily to the para position (C4) and the peri position (C8) of the substituted ring.
Reaction Pathways Involving the Methoxy (B1213986) Bridge
The ether linkage, specifically a benzylic aryl ether, represents another reactive site within the molecule. The C-O bond of this bridge can be cleaved under various conditions.
Acid-Catalyzed Cleavage : Under strong acidic conditions, the ether oxygen can be protonated, facilitating the cleavage of the benzylic C-O bond to form a stable benzyl-type carbocation and 4-amino-2-(trifluoromethyl)phenol (B189850). nih.govacs.org The stability of the 1-naphthylmethyl carbocation makes this pathway particularly favorable.
Hydrogenolysis : The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source. organic-chemistry.org This reaction would yield 1-methylnaphthalene (B46632) and 4-amino-2-(trifluoromethyl)phenol.
Oxidative Cleavage : Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used to cleave benzyl (B1604629) ethers, especially those with electron-donating groups on the aromatic ring. organic-chemistry.org
These reaction pathways highlight the potential for the methoxy bridge to be selectively cleaved, allowing for the modification or removal of the naphthylmethoxy group.
Investigations into Key Reaction Intermediates and Transition States
Understanding the reaction mechanisms at a deeper level requires consideration of the transient species involved.
Arenium Ion Intermediates : In electrophilic aromatic substitution on either the aniline or naphthyl ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. For instance, the preference for α-attack on the naphthalene ring is due to the more effectively delocalized positive charge in the corresponding arenium ion. libretexts.org
Transition States : Each step in a reaction proceeds through a high-energy transition state, a short-lived atomic configuration that cannot be isolated. masterorganicchemistry.com For electrophilic aromatic substitution, the first step—the attack of the aromatic ring on the electrophile to form the arenium ion—is the rate-determining step and involves the highest energy transition state. masterorganicchemistry.com For reactions involving the aniline nitrogen, such as nucleophilic attack, kinetic studies suggest a transition state with significant bond formation to the electrophile and the development of a positive charge on the nitrogen atom. researchgate.net
Computational Probing of Reaction Dynamics and Energetics
Computational chemistry provides powerful tools for elucidating the intrinsic reactivity and reaction mechanisms of complex molecules. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and predict reactivity. semanticscholar.org
Key insights from computational studies include:
Optimized Geometry : Calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Charge Distribution : Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can map the partial charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Molecular Electrostatic Potential (MEP) : MEP maps visually represent the electrostatic potential on the electron density surface, clearly indicating regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater willingness to donate electrons (higher nucleophilicity), while a low LUMO energy indicates a greater willingness to accept electrons (higher electrophilicity). The HOMO-LUMO energy gap is a general indicator of chemical reactivity.
Reaction Energetics : Computational methods can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of entire reaction pathways and the determination of activation energies.
| Computational Method/Output | Information Provided | Implication for Reactivity of this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Visual map of electron-rich and electron-poor regions. | Identifies the most nucleophilic sites (e.g., aniline N, specific positions on aromatic rings) for electrophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO energy would indicate the overall nucleophilicity of the molecule, while the HOMO-LUMO gap would suggest its kinetic stability. |
| Natural Bond Orbital (NBO) Analysis | Calculates charge distribution on individual atoms. | Quantifies the electron-withdrawing effect of the -CF₃ group on the aniline nitrogen's charge. |
| Transition State (TS) Calculation | Determines the structure and energy of the highest point on the reaction coordinate. | Allows for calculation of activation energies (ΔG‡) for various reaction pathways (e.g., electrophilic attack at different positions), confirming regioselectivity. |
Advanced Spectroscopic Characterization for Structural Elucidation of 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled detail about the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and identify the presence of other magnetically active nuclei, such as fluorine.
Proton (¹H) NMR for Chemical Environment Mapping
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. For 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline, distinct signals would be expected for the protons on the aniline (B41778) ring, the naphthyl group, and the methylene (B1212753) bridge.
Expected ¹H NMR Spectral Features:
Aniline Ring Protons: The protons on the substituted aniline ring would appear as a set of coupled multiplets in the aromatic region of the spectrum. The electron-donating amino group and the electron-withdrawing trifluoromethyl group would influence their chemical shifts.
Naphthyl Group Protons: The seven protons of the naphthyl group would resonate in the downfield aromatic region, typically exhibiting complex splitting patterns due to spin-spin coupling.
Methylene Protons (-CH₂-): A singlet would be anticipated for the two protons of the methylene bridge connecting the naphthyl group to the ether oxygen. Its chemical shift would be influenced by the adjacent oxygen and the naphthyl ring.
Amine Protons (-NH₂): The two protons of the primary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | e.g., d, t, m | e.g., 1H, 2H | Protons on the aniline ring |
| Hypothetical Data | e.g., m | e.g., 7H | Protons on the naphthyl ring |
| Hypothetical Data | e.g., s | e.g., 2H | -O-CH₂- protons |
| Hypothetical Data | e.g., br s | e.g., 2H | -NH₂ protons |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: A number of signals would be observed in the aromatic region, corresponding to the carbons of the aniline and naphthyl rings. The chemical shifts would be influenced by the attached functional groups.
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
Methylene Carbon (-CH₂-): A single peak would correspond to the methylene carbon of the naphthylmethoxy group.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | Carbons of the aniline and naphthyl rings |
| Hypothetical Data | Methylene carbon (-O-CH₂-) |
| Hypothetical Data | Trifluoromethyl carbon (-CF₃) |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the trifluoromethyl group. A single, sharp signal would be expected, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.
A hypothetical data table for the ¹⁹F NMR spectrum is shown below.
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | -CF₃ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aniline and naphthyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and between the different fragments of the molecule, such as linking the methylene protons to the naphthyl and aniline ether carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
Identification of Characteristic Functional Group Modes
The IR and Raman spectra of this compound would display absorption bands corresponding to the various functional groups present in the molecule.
Expected Vibrational Modes:
N-H Stretching: The primary amine group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The aryl ether C-O stretching vibration would be expected in the 1200-1250 cm⁻¹ region.
C-F Stretching: The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1350 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine would likely be observed around 1600 cm⁻¹.
A hypothetical data table summarizing key IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | e.g., m, s | N-H stretching |
| Hypothetical Data | e.g., m | Aromatic C-H stretching |
| Hypothetical Data | e.g., w | Aliphatic C-H stretching |
| Hypothetical Data | e.g., m, s | Aromatic C=C stretching |
| Hypothetical Data | e.g., s | C-O stretching (aryl ether) |
| Hypothetical Data | e.g., vs | C-F stretching |
| Hypothetical Data | e.g., m | N-H bending |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides profound insights into the molecular structure and conformational behavior of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, a detailed picture of its structural arrangement can be constructed. While a dedicated experimental spectrum for this specific molecule is not widely published, a comprehensive analysis can be performed by comparing its structural motifs to those of related compounds, such as substituted anilines and naphthalenes.
The vibrational spectrum is largely determined by the interplay of the aniline ring, the trifluoromethyl group, the ether linkage, and the naphthyl moiety. The electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethyl (-CF₃) group on the aniline ring influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic C-H and C=C bonds. In aniline derivatives, the lone pair of electrons on the nitrogen atom can interact with the π-electron system of the aromatic ring.
Key vibrational assignments, predicted based on data from analogous structures, are detailed below. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3400-3500 cm⁻¹ region. The C-F stretching modes of the trifluoromethyl group are characteristically strong and are anticipated in the 1100-1350 cm⁻¹ range. The extensive aromatic systems of the aniline and naphthalene (B1677914) rings will produce a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations between 1450 and 1600 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations from the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comment |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3400 - 3500 | Two distinct bands are characteristic of a primary amine. |
| Aromatic C-H Stretch | Aniline & Naphthalene Rings | 3000 - 3100 | Multiple sharp bands are expected. |
| Aliphatic C-H Stretch | -CH₂- (Methylene Bridge) | 2850 - 2960 | Asymmetric and symmetric stretching modes. |
| C=C Ring Stretch | Aniline & Naphthalene Rings | 1450 - 1600 | A series of sharp, strong absorptions indicating the aromatic nature. |
| N-H Scissoring (Bending) | -NH₂ (Amine) | 1590 - 1650 | Medium to strong absorption. |
| C-F Stretch | -CF₃ (Trifluoromethyl) | 1100 - 1350 | Typically very strong and broad due to multiple C-F bonds. |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Strong intensity absorption. |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium intensity absorption. |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. Although a specific crystal structure for this compound has not been deposited in public databases as of this writing, the anticipated structural features can be discussed.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor, potentially forming hydrogen bonds with acceptor atoms on neighboring molecules, such as the ether oxygen or the fluorine atoms of the trifluoromethyl group. These non-covalent interactions are crucial in stabilizing the crystal lattice.
| Structural Parameter | Atoms Involved | Expected Value | Significance |
|---|---|---|---|
| C-N Bond Length | C(aromatic)-NH₂ | ~1.36 - 1.40 Å | Indicates the degree of delocalization of the nitrogen lone pair into the ring. |
| C-F Bond Length | C-CF₃ | ~1.33 - 1.35 Å | Characteristic length for a trifluoromethyl group on an aromatic ring. |
| C-O-C Bond Angle | Aryl-O-CH₂ | ~117 - 120° | Defines the geometry of the ether linkage. |
| Intermolecular H-Bonds | N-H···O, N-H···F | ~2.8 - 3.2 Å (donor-acceptor distance) | Reveals the primary interactions responsible for crystal packing. |
| Ring Planarity | Aniline & Naphthalene Rings | Low RMS deviation from planarity | Confirms the aromatic character and rigidity of the ring systems. |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (C₁₈H₁₄F₃NO), the nominal molecular weight is 333 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 333. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be found at m/z 334.
The fragmentation of this molecule is expected to be dominated by the cleavage of the most labile bonds. The benzylic ether linkage is a prime site for fragmentation. A characteristic and likely dominant fragmentation pathway involves the cleavage of the C-O bond between the methylene bridge and the naphthalene ring system. This heterolytic cleavage would be stabilized by the formation of the naphthylmethyl cation (C₁₁H₉⁺), a highly stable carbocation due to resonance delocalization across the naphthalene ring system. This fragment is expected to produce a prominent peak at m/z 141. The corresponding radical fragment would be 4-amino-2-(trifluoromethyl)phenoxyl radical with a mass of 192 amu.
Another significant fragmentation pathway could involve the cleavage on the other side of the ether oxygen, leading to the loss of a neutral 4-amino-2-(trifluoromethyl)phenol (B189850) molecule and the formation of a naphthyl-containing fragment. Further fragmentation could include the loss of the trifluoromethyl radical (•CF₃, 69 amu) or hydrogen fluoride (B91410) (HF, 20 amu) from various fragment ions.
| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |
|---|---|---|---|
| 334 | [M+H]⁺ | [C₁₈H₁₅F₃NO]⁺ | Protonated Molecule (ESI) |
| 333 | [M]⁺˙ | [C₁₈H₁₄F₃NO]⁺˙ | Molecular Ion (EI) |
| 141 | Naphthylmethyl cation | [C₁₁H₉]⁺ | Benzylic cleavage of the ether bond. Expected to be the base peak. |
| 192 | [4-amino-2-(trifluoromethyl)phenoxyl]⁺˙ | [C₇H₅F₃NO]⁺˙ | Ionized fragment from benzylic cleavage. |
| 264 | [M-CF₃]⁺ | [C₁₇H₁₄NO]⁺ | Loss of a trifluoromethyl radical from the molecular ion. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is dictated by the chromophores present in its structure, primarily the substituted aniline and the naphthalene ring systems.
The molecule is expected to exhibit multiple strong absorption bands corresponding to π → π* electronic transitions within the aromatic systems. The naphthalene moiety is a large, conjugated system and is known to have characteristic strong absorptions. Typically, naphthalenes show a strong band around 220 nm, a structured band between 250-300 nm, and a weaker, broad band above 300 nm.
The aniline portion of the molecule also contributes to the spectrum. Aniline itself shows a primary absorption band (π → π*) near 230 nm and a secondary band around 280 nm. The presence of substituents alters the position and intensity of these bands. The amino group (-NH₂) acts as an auxochrome, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect. Conversely, the electron-withdrawing trifluoromethyl group (-CF₃) may cause a hypsochromic (blue) shift.
| Expected λmax (nm) | Electronic Transition | Chromophore / Moiety | Notes |
|---|---|---|---|
| ~220 - 240 | π → π | Naphthalene & Aniline Rings | High-energy, high-intensity transition. |
| ~270 - 290 | π → π | Naphthalene & Aniline Rings | Secondary absorption band, may show fine structure from the naphthalene ring. |
| >300 | π → π | Naphthalene Ring | Lower energy transition characteristic of the extended conjugation in naphthalene. |
| Broad, weak | n → π | -NH₂, -O- | Low intensity bands, often submerged under stronger π → π* absorptions. |
Theoretical and Computational Chemistry Studies of 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
Spectroscopic Property Prediction and Validation through Computational ModelsNo computational models predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline and their experimental validation could be located.
Further research and dedicated computational studies would be necessary to generate the data required to populate the requested sections.
Research Applications and Potential Domains for 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline serves as a crucial intermediate or building block. The presence of the primary amine group allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecular architectures. The trifluoromethyl group enhances the chemical stability and modulates the electronic properties of the molecule, which can be advantageous in various synthetic strategies.
Researchers utilize this compound in multi-step syntheses to construct elaborate heterocyclic systems and other targeted organic molecules. Its application is particularly noted in the preparation of specialized chemical entities where the specific combination of its structural motifs is required to achieve desired properties in the final product. The ability to undergo various reactions such as diazotization, acylation, and alkylation makes it a flexible tool for organic chemists.
Applications in Medicinal Chemistry Research
The structural features of this compound make it an attractive starting point for the design and synthesis of new therapeutic agents. The trifluoromethyl group, in particular, is a well-known bioisostere for other chemical groups and can significantly improve the metabolic stability and bioavailability of drug candidates. chemimpex.com
Structure-Activity Relationship Studies for Biological Targets
This aniline (B41778) derivative is frequently employed in structure-activity relationship (SAR) studies to probe the requirements for binding to specific biological targets. By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key molecular interactions that govern efficacy and selectivity. For instance, derivatives have been synthesized to explore their potential as kinase inhibitors, where the aniline moiety can serve as a crucial hydrogen bond donor or acceptor. medchemexpress.com
Design of Enzyme Inhibitors
The scaffold of this compound has been instrumental in the design of various enzyme inhibitors, which are critical for treating a range of diseases.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis. nih.govmedchemexpress.com Inhibitors of MMPs are therefore of significant therapeutic interest. nih.gov The structural framework of the title compound can be elaborated to create potent and selective MMP inhibitors. nih.gov
TNF-alpha Converting Enzyme (TACE): TACE is responsible for the release of the pro-inflammatory cytokine TNF-alpha. nih.govnih.gov Inhibitors of TACE are being investigated for the treatment of inflammatory conditions. nih.gov The development of dual inhibitors of TACE and MMPs has been a strategy in the search for anti-arthritic drugs. researchgate.net
Notum: Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway, which is crucial in various physiological and pathological processes, including cancer and neurodegenerative disorders. nih.govucl.ac.uk Small molecule inhibitors of Notum are being developed as potential therapeutics. nih.govsemanticscholar.org The anilino portion of molecules derived from trifluoromethyl anilines can be a key feature for interaction with the enzyme's active site. nih.gov
Table 1: Examples of Enzyme Inhibitors Derived from Trifluoromethyl-Aniline Scaffolds
| Enzyme Target | Example Inhibitor Class | Reported Potency (IC50) |
|---|---|---|
| DYRK1A/DYRK1B | Thiazolo[5,4-f]quinazolines | 54.84 nM / 186.40 nM medchemexpress.com |
| Notum | 1,2,3-Triazole derivatives | Potent inhibition nih.gov |
| Pan-BCR-ABL | 3-aminoindazole derivatives | Potent inhibition nih.gov |
Contributions to Agrochemical Development
The utility of trifluoromethyl-containing anilines extends beyond pharmaceuticals into the field of agrochemicals. chemimpex.com These compounds are important intermediates for the synthesis of a variety of active ingredients used in crop protection. google.com
Synthesis of Advanced Crop Protection Agents
This compound and related compounds serve as precursors for the synthesis of advanced herbicides and pesticides. chemimpex.comnih.gov The trifluoromethyl group often imparts desirable properties to the final product, such as increased efficacy and selectivity. chemimpex.com The synthesis of trifluoromethyl-containing phthalic acid diamides, which are recognized as effective pesticides, is one such application. nih.gov The development of novel crop protection agents is crucial for ensuring food security, and versatile building blocks like this aniline derivative play a key role in this ongoing research and development effort.
Investigation of Bioactivity Mechanisms
Currently, there is a lack of specific published research investigating the bioactivity mechanisms of this compound. While related fluorinated aniline and naphthyl-containing compounds are areas of interest in medicinal chemistry for their potential interactions with biological targets, dedicated studies to elucidate the specific mechanisms of action for this compound are not available in the public domain.
Utility in Materials Science and Advanced Materials Development
The utility of this compound in materials science is a theoretical possibility due to its structural features, but specific applications have not been reported.
There are no specific studies found that describe the use of this compound as a monomer or precursor in the fabrication of fluorinated polymers. The presence of the trifluoromethyl group and the aniline functional group could theoretically allow for its incorporation into polymer chains to impart specific properties such as thermal stability, chemical resistance, and low surface energy. However, no experimental data or research articles are available to confirm this potential application.
Exploration in Molecular Recognition and Supramolecular Chemistry
There is no available research on the application of this compound in the fields of molecular recognition or supramolecular chemistry. The molecule possesses potential hydrogen bond donors (the amine group) and acceptors, as well as aromatic regions capable of pi-pi stacking, which are key features for molecular recognition events. However, no studies have been published that investigate its use as a host or guest molecule in supramolecular assemblies.
Future Research Directions for 4 1 Naphthylmethoxy 3 Trifluoromethyl Aniline
Development of Asymmetric Synthesis and Chiral Analogues
The synthesis of optically active trifluoromethylated amines is a significant area of research due to the improved lipophilicity and metabolic stability these moieties impart to bioactive molecules. nih.gov Future research should focus on developing asymmetric synthetic routes to chiral analogues of 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline.
One promising approach is the catalytic enantioselective isomerization of trifluoromethyl imines, which has proven effective for producing both aryl and alkyl trifluoromethylated amines with high enantioselectivity. nih.govnih.gov Adapting this methodology would involve the synthesis of an appropriate imine precursor derived from the parent compound, followed by isomerization using a novel chiral organic catalyst, such as a modified cinchona alkaloid. nih.gov
Furthermore, research into creating chiral centers elsewhere in the molecule, for instance, on the benzylic carbon of the naphthylmethoxy group, could yield novel structures with unique stereoelectronic properties. These chiral analogues could be invaluable as building blocks in medicinal chemistry, potentially serving as inhibitors for enzymes like epidermal growth factor receptor (EGFR) kinases, an area where chiral quinazoline (B50416) derivatives have shown promise. mdpi.com
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Catalyst | Target Chiral Center |
|---|---|---|---|
| Catalytic Isomerization | Enantioselective 1,3-proton shift of a precursor imine. nih.gov | Chiral organic catalysts (e.g., modified cinchona alkaloids). nih.gov | Carbon adjacent to the amine group. |
| Asymmetric Hydrogenation | Reduction of a corresponding imine or enamine using a chiral metal or organic catalyst. | Chiral metal complexes (e.g., Rh, Ru) or organocatalysts. | Carbon adjacent to the amine group. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of the amine. | Chiral acylating agents or enzymes (lipases). | Amine group (via derivatization). |
Integration into Flow Chemistry for Scalable Production
While batch synthesis methods are suitable for laboratory-scale production, continuous flow chemistry offers significant advantages for scalable, safer, and more efficient manufacturing. Future research should explore the translation of the synthesis of this compound into a continuous flow process. This would involve designing a multi-step flow reactor system capable of handling the necessary transformations, such as the etherification of 4-amino-2-(trifluoromethyl)phenol (B189850) with 1-(chloromethyl)naphthalene.
Key research areas would include:
Reactor Design: Developing microreactors or packed-bed reactors that optimize heat and mass transfer for each reaction step.
Reagent and Solvent Screening: Identifying reagents and solvents that are compatible with flow conditions and allow for simplified downstream processing and purification.
Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., IR, UV-Vis spectroscopy) to ensure process control and consistent product quality.
The successful implementation of a flow process would not only enhance production efficiency but also improve the safety profile by minimizing the handling of potentially hazardous reagents and intermediates in large quantities.
Advanced In Silico Drug Design and Discovery Leveraging its Structural Motifs
The structural motifs within this compound—a fluorinated aniline (B41778) and a naphthalene (B1677914) ring system—are valuable scaffolds for drug discovery. ossila.com Advanced in silico methods can be employed to explore the potential therapeutic applications of this compound and its derivatives, accelerating the drug discovery pipeline. nih.gov
Future research should leverage computer-aided drug design (CADD) in the following ways: nih.gov
Structure-Based Drug Design (SBDD): The 3D structure of the molecule can be used for molecular docking simulations against a wide range of biological targets, such as kinases, proteases, and nuclear receptors. nih.govresearchgate.net This can help identify potential protein-ligand interactions and predict binding affinities, prioritizing derivatives for synthesis and in vitro testing.
Ligand-Based Drug Design (LBDD): The compound can serve as a template for pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.net By comparing its structure to known active compounds, researchers can predict its biological activity and design new analogues with improved potency and selectivity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. researchgate.net This early-stage assessment helps to identify and mitigate potential liabilities related to pharmacokinetics and toxicity, reducing the failure rate in later stages of drug development.
Table 2: Application of In Silico Methods
| Method | Objective | Key Information Generated |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Binding energy (ΔGbind), protein-ligand interactions. |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | 3D arrangement of hydrophobic, aromatic, and hydrogen bond donor/acceptor features. |
| QSAR Studies | Correlate chemical structure with biological activity. | Predictive models for potency and other properties. |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. researchgate.net | Oral bioavailability, metabolic stability, potential toxicities. |
Exploration of New Catalytic Transformations Involving the Compound
The aniline functional group is a versatile handle for a wide array of catalytic transformations. The parent compound, this compound, can serve as a substrate for exploring novel catalytic reactions to generate complex heterocyclic structures, which are often the core of active pharmaceutical ingredients. ossila.com
Future research could focus on:
Cross-Coupling Reactions: Utilizing the amine group in palladium-, copper-, or nickel-catalyzed reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling after conversion to a halide) to form new C-N and C-C bonds.
Cyclization Reactions: Employing the compound as a precursor for the synthesis of substituted quinolines, benzimidazoles, or other fused heterocyclic systems through catalytic cyclization or condensation reactions. ossila.com
C-H Activation: Exploring direct functionalization of the aromatic rings through transition-metal-catalyzed C-H activation, providing a more atom-economical route to novel derivatives without the need for pre-functionalization.
These explorations could lead to the discovery of new synthetic methodologies and provide access to libraries of complex molecules for biological screening.
Investigation of Environmental Transformation Pathways and Products (excluding environmental fate)
As with many synthetic organic compounds, understanding the potential environmental transformation of this compound is crucial. Research in this area should focus on identifying the transformation products resulting from key environmental processes, rather than the compound's ultimate fate or persistence. nih.gov
Key transformation pathways to investigate include:
Photolysis: Studying the degradation of the compound under simulated sunlight to identify phototransformation products. researchgate.net Potential reactions include cleavage of the ether bond, oxidation of the aniline, or reactions involving the naphthalene ring.
Hydrolysis: Assessing the stability of the ether linkage and other functional groups under varying pH conditions representative of different aquatic environments.
Biotransformation: Using in vitro models, such as liver microsomes or microbial cultures, to simulate metabolic processes. nih.govmdpi.com These studies can identify products of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. mdpi.com
The identification and structural elucidation of these transformation products, often using high-resolution mass spectrometry and NMR, are essential for a complete understanding of the compound's behavior under environmental conditions. researchgate.net
Table 3: Potential Environmental Transformation Reactions
| Process | Potential Reaction | Possible Transformation Product(s) |
|---|---|---|
| Photolysis | Ether bond cleavage | 4-Amino-2-(trifluoromethyl)phenol and 1-naphthylmethanol. |
| Oxidation | Hydroxylation of aromatic rings | Hydroxylated derivatives of the parent compound. |
| Hydrolysis | Cleavage of the ether linkage | 4-Amino-2-(trifluoromethyl)phenol and 1-naphthylmethanol. |
| Reduction | Reduction of the trifluoromethyl group (under specific conditions) | Derivatives with -CHF2 or -CH2F groups. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline, and how can reaction efficiency be validated?
- Methodology :
- Nucleophilic Substitution : React 3-(trifluoromethyl)-4-hydroxyaniline with 1-(chloromethyl)naphthalene in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (retention time comparison) or melting point analysis .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydroxyl precursor to alkylating agent) and reaction time (typically 12–24 hours) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (distinct ¹⁹F NMR signals at δ -60 to -70 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~347.3 for C₁₈H₁₄F₃NO) and fragmentation patterns .
- IR Spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1120 cm⁻¹) .
Advanced Research Questions
Q. How can computational models predict the binding interactions of this compound with tubulin or other biological targets?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to α/β-tubulin heterodimers, focusing on the colchicine-binding site. Validate with experimental IC₅₀ values from microtubule polymerization assays .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., naphthylmethoxy interactions with β-tubulin residues) and hydrophobic contacts .
- Key Parameters : Binding free energy (ΔG ≤ -8 kcal/mol), RMSD (<2 Å for stable binding) .
Q. What crystallographic strategies address challenges in resolving the molecular structure of trifluoromethyl-substituted anilines?
- Methods :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve disorder in trifluoromethyl groups using SHELXL refinement with anisotropic displacement parameters .
- Twinned Data Handling : Apply TwinRotMat in SHELX for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
Q. How do electronic effects of the naphthylmethoxy group influence the compound’s reactivity in electrophilic substitution reactions?
- Mechanistic Insights :
- Electron-Donating Effects : The naphthylmethoxy group activates the para position for electrophilic attack (e.g., nitration at C5). Confirm regioselectivity via LC-MS monitoring of reaction intermediates .
- Steric Hindrance : Use Hammett constants (σ⁺) to predict reaction rates. Compare with analogs lacking the naphthyl group (e.g., 4-phenoxy derivatives) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent contamination .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
